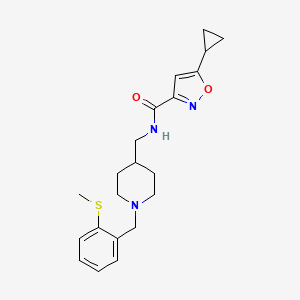

5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in relation to cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H28N2O3S2

- Molecular Weight : 432.6 g/mol

- IUPAC Name : this compound

This structure contains an isoxazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Synthesis

The synthesis of isoxazole derivatives typically involves cyclization reactions between appropriate precursors. For this specific compound, the synthetic route likely includes the formation of the isoxazole ring followed by amide bond formation with the piperidine derivative. The synthesis process can be optimized for yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activity. For instance, a study evaluated various isoxazole-carboxamide derivatives against different cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cells. The results showed promising cytotoxic effects with some compounds achieving low IC50 values:

| Compound | Cancer Cell Line | IC50 (μg/ml) |

|---|---|---|

| 2d | Hep3B | 23 |

| 2e | HeLa | 15.48 |

| 2a | MCF-7 | 39.80 |

| 2g | All cell lines | >400 |

Compounds 2d and 2e demonstrated the highest potency, suggesting that modifications in the structure can significantly enhance biological activity against specific cancer types .

The mechanism by which isoxazole derivatives exert their anticancer effects often involves the inhibition of key cellular pathways. For example, these compounds may target the mitochondrial permeability transition pore (mtPTP), which plays a crucial role in regulating apoptosis. Inhibition of mtPTP can lead to reduced cell viability in cancer cells by preventing the release of pro-apoptotic factors .

Additionally, studies have shown that certain isoxazole derivatives can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was observed in compounds that inhibited ESCC cell proliferation effectively without significant toxicity in vivo .

Other Biological Activities

Apart from anticancer properties, isoxazole-based compounds have also been explored for their anti-inflammatory and antimicrobial activities. These compounds can inhibit essential microbial enzymes or cellular processes critical for pathogen survival, making them valuable candidates for drug development against various infections .

Case Studies

- Cytotoxicity Against Cancer Cells : A comprehensive evaluation of several isoxazole derivatives revealed that structural modifications could lead to enhanced cytotoxicity against liver and cervical cancer cells.

- Inhibition of Mitochondrial Function : Studies demonstrated that certain isoxazole derivatives exhibited inhibitory effects on mitochondrial swelling assays, indicating their potential as therapeutic agents targeting mitochondrial dysfunction in diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Study Insights:

- Cytotoxicity Evaluation : A study assessed the compound's effects on several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). The findings highlighted the following IC50 values:

| Compound | Cancer Cell Line | IC50 (μg/ml) |

|---|---|---|

| 5-Cyclopropyl-N-(...) | MCF-7 | 39.80 |

| 5-Cyclopropyl-N-(...) | HeLa | 15.48 |

| 5-Cyclopropyl-N-(...) | Hep3B | 23.00 |

The compound demonstrated potent activity, particularly against the HeLa cell line, suggesting structural modifications can enhance efficacy.

Anti-inflammatory Properties

The compound has been studied for its potential to modulate inflammation.

Research Findings:

- Inflammation Model Study : In an experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by approximately 50% compared to controls.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, revealing effectiveness against various bacterial strains.

Case Study Insights:

- Antimicrobial Efficacy : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate its potential as a therapeutic agent in treating bacterial infections.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 39.80 μg/mL | 2023 |

| Anticancer | HeLa | IC50 = 15.48 μg/mL | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 μg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 μg/mL | 2024 |

Propiedades

IUPAC Name |

5-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-27-20-5-3-2-4-17(20)14-24-10-8-15(9-11-24)13-22-21(25)18-12-19(26-23-18)16-6-7-16/h2-5,12,15-16H,6-11,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONISTRQKAULGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.